molecular formula C12H21NO3 B13929865 Tert-butyl 5-ethyl-2-oxopiperidine-1-carboxylate

Tert-butyl 5-ethyl-2-oxopiperidine-1-carboxylate

Cat. No.: B13929865
M. Wt: 227.30 g/mol
InChI Key: JKNGMNPYJUOSTF-UHFFFAOYSA-N
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Description

Tert-butyl 5-ethyl-2-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-ethyl-2-oxopiperidine-1-carboxylate typically involves the reaction of 1-piperidinocarbonyl chloride with tert-butoxycarbonyl chemicals. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-ethyl-2-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Tert-butyl 5-ethyl-2-oxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-ethyl-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites on proteins, altering their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate
  • Tert-butyl 4-oxopiperidine-1-carboxylate
  • Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 5-ethyl-2-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This substitution can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Its specific structure allows for unique applications in various fields of research and industry .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 5-ethyl-2-oxopiperidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-5-9-6-7-10(14)13(8-9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3

InChI Key

JKNGMNPYJUOSTF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)N(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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